molecular formula C4H6ClF2N3 B1421393 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1221726-31-3

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1421393
M. Wt: 169.56 g/mol
InChI Key: VFTVLJWWKQMKJK-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the IUPAC name 1-(1-(difluoromethyl)-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride .


Chemical Reactions Analysis

Difluoromethylation processes often involve the transfer of CF2H to C (sp2) sites, both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Exploratory Process Development and Kilogram-Scale Synthesis : A novel oxazolidinone antibacterial candidate was developed using 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This process was noted for its environmentally friendly and cost-effective approach, emphasizing high purity and safety in production (Yang et al., 2014).

  • X-Ray Crystal Study and Biological Activities : The structure of pyrazole derivatives, including 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride, was studied using X-ray crystallography. This research explored the biological activity against breast cancer and microbes, contributing to drug discovery (Titi et al., 2020).

  • Synthesis of Heterocyclic Ketene Aminal Libraries : An efficient synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals was developed. This method is significant for its high efficiency and environmental friendliness, suitable for large-scale drug discovery applications (Yu et al., 2013).

Chemical Properties and Applications

  • Rh(III)-Catalyzed Intermolecular C-H Amination : This study presented a mild condition process for C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a category that includes 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This method is essential for developing new pharmaceutical compounds (Wu et al., 2014).

  • Antifungal Activity of Pyrazole Derivatives : A study focusing on the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This research is crucial for developing new antifungal agents (Du et al., 2015).

  • Facile Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands : This research developed a straightforward method for synthesizing flexible ligands, including derivatives of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Such ligands are valuable in various chemical and biological applications (Potapov et al., 2007).

  • Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates : A one-pot synthesis method for 1H-pyrazole-5-carboxylates was developed, showcasing the chemical versatility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride derivatives. These compounds have potential applications in medicinal chemistry (Zhai et al., 2016).

  • Multicomponent Domino Reactions in Aqueous Media : This study highlights the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines, demonstrating the utility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in complex chemical reactions. Such reactions are significant for green chemistry and pharmaceutical development (Prasanna et al., 2013).

properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVLJWWKQMKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

CAS RN

1221726-31-3
Record name 1H-Pyrazol-4-amine, 1-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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